molecular formula C15H22O3 B011218 (4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one CAS No. 104903-79-9

(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one

Cat. No. B011218
M. Wt: 250.33 g/mol
InChI Key: GGGYNDMJSLHHEM-KKUMJFAQSA-N
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Description

(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one is a natural product found in Fusarium sambucinum and Fusarium sporotrichioides with data available.

Scientific Research Applications

Structural Analysis

  • The structure of related compounds, like 2-Hydroxy-5,5-dimethylcyclohex-2-en-1-one, has been studied, revealing details about its molecular configuration and hydrogen bonding patterns (Ülkü et al., 1997).

Phytochemical Applications

  • Polyol monoterpenes isolated from Chenopodium ambrosioides, which have a similar structural motif, have been studied for their anti-inflammatory activity, demonstrating potential medicinal applications (Hou et al., 2017).

Chemical Transformations

  • Unique chemical transformations, such as aerobic dimerization leading to photochromic diarylethene, where a compound with a structure similar to the title compound acts as a bridge, have been described. This showcases the potential of these compounds in producing photoactive materials (Lvov et al., 2017).

Olfactory Properties and Bioavailability

  • Research on methyl-substituted acetyl-1-oxaspiro[4.5]decane derivatives, structurally related to the title compound, has been conducted to understand their olfactory properties and bioavailability, indicating applications in fragrance chemistry (Kraft & Popaj, 2008).

Synthesis and Molecular Docking

  • Studies have been conducted on the synthesis of compounds with similar structures, and their docking with proteins like FAK (focal adhesion kinase), suggesting applications in designing anticancer agents (Kokila et al., 2017).

Synthetic Routes and Mesomorphic Properties

  • Research into the synthesis of derivatives of similar compounds and their mesomorphic properties indicates potential applications in materials science, particularly in the study of liquid crystals (Bezborodov & Lapanik, 1992).

properties

IUPAC Name

(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-10-4-5-14(2,13(18)6-10)15(3)8-12(17)7-11(15)9-16/h6-7,13,16,18H,4-5,8-9H2,1-3H3/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGYNDMJSLHHEM-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)(C)C2(CC(=O)C=C2CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]([C@@](CC1)(C)[C@]2(CC(=O)C=C2CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-((1R,2S)-2-Hydroxy-1,4-dimethyl-3-cyclohexen-1-yl)-3-(hydroxymethyl)-4-methyl-2-cyclopenten-1-one

CAS RN

104903-79-9
Record name FS-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104903799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FS-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O6GI4G6O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one
Reactant of Route 2
(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one
Reactant of Route 3
(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one
Reactant of Route 4
(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one
Reactant of Route 5
(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one
Reactant of Route 6
(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one

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